Bienvenue dans la boutique en ligne BenchChem!

2,3-Dihydro-6-iodoquinolin-4(1H)-one

PHD Inhibition Hypoxia-Inducible Factor Medicinal Chemistry

Select 2,3-Dihydro-6-iodoquinolin-4(1H)-one for your PHD inhibitor, DHODH, or fluorophore programs. The C-I bond at position 6 provides superior oxidative addition kinetics in Pd-catalyzed Suzuki-Miyaura and reductive carbonylation reactions, delivering milder conditions and broader catalyst compatibility than bromo or chloro analogs. This scaffold is essential for solid-phase diversification and isoform-selective tool compound synthesis, with published selectivity data (330 nM human DHODH). Avoid generic substitution—iodine position critically determines reactivity and biological target engagement.

Molecular Formula C9H8INO
Molecular Weight 273.07 g/mol
CAS No. 38470-27-8
Cat. No. B3264095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-6-iodoquinolin-4(1H)-one
CAS38470-27-8
Molecular FormulaC9H8INO
Molecular Weight273.07 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1=O)C=C(C=C2)I
InChIInChI=1S/C9H8INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2
InChIKeyKFWMYLLMTUTUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-6-iodoquinolin-4(1H)-one (CAS 38470-27-8) Procurement & Baseline Profile


2,3-Dihydro-6-iodoquinolin-4(1H)-one (CAS 38470-27-8) is a halogenated dihydroquinolinone building block with the molecular formula C9H8INO and a molecular weight of 273.07 g/mol . The compound features a 6-iodo substituent on the 2,3-dihydroquinolin-4(1H)-one core, a scaffold distinct from fully aromatic 4-quinolones or tetrahydroquinolines . Its calculated LogP of approximately 2.29-2.43 indicates moderate lipophilicity, which influences its behavior in both synthetic transformations and biological assays . The iodine atom at position 6 serves as a critical functional handle for Pd-catalyzed cross-coupling reactions, including reductive carbonylation and Suzuki-Miyaura couplings, enabling rapid diversification into more complex molecular architectures [1]. This compound is commercially available from multiple vendors with typical purity specifications of 95-98%, and is supplied for research and development use only .

Why Generic Substitution of 2,3-Dihydro-6-iodoquinolin-4(1H)-one Fails: A Comparator-Based Rationale


Generic substitution among dihydroquinolinones is not scientifically valid because the specific position and identity of the halogen substituent critically determines both synthetic utility and biological target engagement. 2,3-Dihydro-6-iodoquinolin-4(1H)-one cannot be interchanged with the 6-bromo, 6-chloro, or unsubstituted analogs due to the distinct reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, where iodine exhibits superior oxidative addition kinetics compared to bromine or chlorine [1]. Furthermore, the 6-iodo regioisomer is uniquely positioned for specific derivatization pathways; moving the iodine to position 5, 7, or 8 alters the electronic environment of the quinolinone core and may render the compound unsuitable for established synthetic protocols [2]. In biological contexts, the iodine atom contributes to halogen bonding interactions and modulates lipophilicity in ways that bromo, chloro, or fluoro analogs cannot replicate, directly impacting binding affinity and isoform selectivity profiles as demonstrated in PHD inhibition studies [3]. The partially saturated 2,3-dihydro core itself is essential; substitution with fully aromatic 4-quinolones or fully saturated tetrahydroquinolines changes both the conformational flexibility and the redox properties of the scaffold [2].

2,3-Dihydro-6-iodoquinolin-4(1H)-one: Quantitative Differentiation vs. Analogs


2,3-Dihydro-6-iodoquinolin-4(1H)-one Enables PHD1/PHD3 Selectivity via Reductive Carbonylation

Derivatization of 2,3-dihydro-6-iodoquinolin-4(1H)-one via Pd-catalyzed reductive carbonylation produced dipeptidyl-quinolone analogs that demonstrated altered PHD isoform selectivity compared to the parent quinolone scaffold. Specifically, the derivatives exhibited approximately 10-fold greater potency against PHD1 and PHD3 relative to PHD2, whereas the parent scaffold showed no appreciable isoform selectivity [1]. This shift in selectivity is directly attributable to the 6-iodo handle, which enabled the installation of diverse amino acid-derived side chains via solid-phase synthesis [1].

PHD Inhibition Hypoxia-Inducible Factor Medicinal Chemistry

2,3-Dihydro-6-iodoquinolin-4(1H)-one DHODH Inhibition: Human vs. S. mansoni Selectivity

2,3-Dihydro-6-iodoquinolin-4(1H)-one (CHEMBL4566973) was evaluated for inhibition of dihydroorotate dehydrogenase (DHODH) from both human and Schistosoma mansoni sources. The compound exhibited an IC50 of 330 nM against human DHODH, compared to an IC50 of 1,000 nM (1 μM) against S. mansoni DHODH, indicating approximately 3-fold selectivity for the human enzyme over the parasite enzyme under the assay conditions [1]. This direct comparison quantifies the species-dependent potency difference and provides a benchmark for structure-activity relationship studies aimed at optimizing antiparasitic selectivity.

DHODH Inhibition Antiparasitic Enzyme Assay

6-Iodo Substituent Confers Distinct LogP and PSA Relative to Unsubstituted 2,3-Dihydroquinolin-4(1H)-one

The introduction of an iodine atom at the 6-position of the 2,3-dihydroquinolin-4(1H)-one scaffold significantly modulates key physicochemical parameters. 2,3-Dihydro-6-iodoquinolin-4(1H)-one has a calculated LogP of approximately 2.29-2.43 and a polar surface area (PSA) of 29.1 Ų . While direct experimental comparison data for the unsubstituted analog (2,3-dihydroquinolin-4(1H)-one) is not available in the retrieved sources, class-level inference based on established quantitative structure-property relationship (QSPR) principles indicates that the 6-iodo substitution increases lipophilicity (LogP) by approximately 1.0-1.5 log units relative to the unsubstituted parent, due to the hydrophobic nature and molar refractivity of the iodine atom.

Physicochemical Properties Lipophilicity Medicinal Chemistry

6-Iodo Substitution Enables Fluorescent Probe Development via Electron-Donating Scaffold

Synthetic routes to 6-iodo-dihydroquinolines (DHQ) and 6-iodo-tetrahydroquinolines (THQ) were specifically developed to access highly lipophilic, derivatizable scaffolds for fluorescence applications [1]. Coupling the strongly electron-donating 6-iodo-DHQ scaffold to electron-accepting moieties resulted in structures that exhibited strong fluorescence, a property exploited in the design of biocompatible fluorophores for microscopy [1]. While 2,3-dihydro-6-iodoquinolin-4(1H)-one itself is a synthetic intermediate, its 6-iodo substituent is essential for subsequent cross-coupling reactions that install fluorescent moieties. This capability is not directly transferable to non-iodinated or differently halogenated analogs without altering reaction conditions and yields.

Fluorescence Imaging Probes Bioconjugation

Optimal Application Scenarios for 2,3-Dihydro-6-iodoquinolin-4(1H)-one Based on Evidence


Medicinal Chemistry: Synthesis of Isoform-Selective PHD Inhibitors for Hypoxia Pathway Research

2,3-Dihydro-6-iodoquinolin-4(1H)-one is optimally employed as a key intermediate for the solid-phase synthesis of dipeptidyl-quinolone PHD inhibitors. The 6-iodo handle enables Pd-catalyzed reductive carbonylation to introduce aldehyde functionality, which is subsequently used for reductive amination onto solid supports [1]. This approach yields analogs with altered PHD1/PHD3 selectivity (~10-fold over PHD2) compared to the non-selective parent scaffold [1]. Researchers investigating hypoxia-inducible factor (HIF) biology should select this compound specifically when isoform-selective tool compounds are required, as alternative non-iodinated quinolone scaffolds lack the necessary functional handle for this diversification strategy.

Drug Discovery: Human DHODH Inhibitor Development with Species Selectivity Profiling

The compound is suitable for inclusion in DHODH inhibitor screening libraries, particularly for programs requiring benchmarking of human vs. parasite enzyme selectivity. With a measured IC50 of 330 nM against human DHODH and 1,000 nM against S. mansoni DHODH, it provides a defined 3-fold selectivity window that can guide structure-activity relationship optimization toward either improved human potency or enhanced antiparasitic selectivity [1]. Medicinal chemists should select this compound over unsubstituted or 6-bromo analogs because the iodine atom's steric and electronic properties are precisely those evaluated in the published selectivity data, whereas other halogen substituents would require de novo SAR exploration.

Chemical Biology: Modular Synthesis of Fluorescent Probes and Imaging Agents

The 6-iodo-dihydroquinoline scaffold serves as a versatile building block for constructing fluorescent probes through cross-coupling with electron-accepting moieties [1]. The strong electron-donating character of the DHQ core, when coupled with appropriate acceptors via the iodine handle, produces structures with strong fluorescence suitable for cellular imaging [1]. Researchers should prioritize this compound when designing modular fluorophore libraries, as the iodine substituent provides a single, predictable point for diversification via Suzuki-Miyaura or Sonogashira couplings, enabling rapid generation of structurally diverse fluorescent analogs without the need for de novo scaffold synthesis.

Synthetic Methodology: Validation of Transition Metal-Catalyzed Cross-Coupling Protocols

2,3-Dihydro-6-iodoquinolin-4(1H)-one is an ideal substrate for validating Pd-catalyzed cross-coupling methodologies on heterocyclic scaffolds. The C-I bond at the 6-position undergoes oxidative addition readily with Pd(0) catalysts, making it a sensitive probe for optimizing catalyst systems, ligands, and reaction conditions [1]. Compared to 6-bromo or 6-chloro analogs, the 6-iodo derivative reacts under milder conditions and with broader catalyst compatibility, allowing researchers to establish baseline reactivity before extending protocols to less reactive aryl halides. The well-defined structure and commercial availability (≥95% purity) of this compound make it suitable for reproducible method development studies.

Quote Request

Request a Quote for 2,3-Dihydro-6-iodoquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.